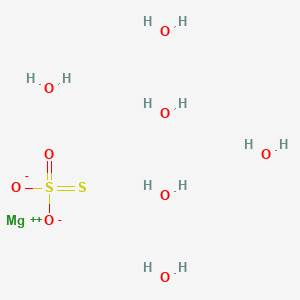

Magnesium thiosulfate hexahydrate

Description

Historical Trajectories in Thiosulfate (B1220275) Chemistry and Related Hydrates

The journey of thiosulfate chemistry is interwoven with the foundational advancements in systematic organic and inorganic chemistry. Early investigations in the 19th century laid the groundwork for understanding sulfur-containing compounds. A significant milestone in the production of magnesium thiosulfate was the development of a process utilizing dolomitic materials, as detailed in a mid-20th-century patent. This method involved the calcination of dolomite (B100054) to yield lime and magnesia, which were then treated with elemental sulfur to produce magnesium thiosulfate. Another notable historical synthesis method involved the reaction of magnesium hydrosulfite with sulfur at elevated temperatures. google.com

The study of hydrated salts, such as magnesium thiosulfate hexahydrate, has been crucial in various fields. In the realm of photography, sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O) was widely used as a "fixer" to dissolve unexposed silver halides. wikipedia.orgbritannica.comencyclopedia.com This application highlights the ability of the thiosulfate ion to form complexes with metal ions. wikipedia.org

Contemporary Research Paradigms for Hydrated Inorganic Salts

Modern research on hydrated inorganic salts is driven by their potential in diverse applications, particularly in the field of thermal energy storage. acs.orgrepec.orgnih.gov Hydrated salts are investigated as phase change materials (PCMs) due to their high energy storage density and cost-effectiveness. repec.org However, challenges such as phase segregation, supercooling, and low thermal conductivity are active areas of research. repec.orgnih.gov Techniques like adsorption into porous materials, core-shell encapsulation, and the use of organic three-dimensional network structures are being explored to overcome these limitations. repec.org

The study of the hydration and dehydration processes of these salts is fundamental to their application. acs.orgacs.orgtue.nl Research indicates that the hydration of some salts proceeds as a solid-solid phase transition facilitated by a wetting layer. acs.orgtue.nl Understanding the metastable zones and nucleation processes is critical for optimizing their performance in thermochemical applications. acs.orgacs.orgtue.nl

Identification of Key Research Questions and Emerging Avenues for this compound Studies

The unique properties of this compound present several key research questions and promising areas for future investigation.

Synthesis and Characterization: Efficient and environmentally benign synthesis routes for high-purity this compound remain a topic of interest. Common methods include the reaction of magnesium sulfate (B86663) with barium thiosulfate or sodium thiosulfate with magnesium chloride. Another approach involves reacting magnesium nitrate (B79036) hexahydrate with sodium thiosulfate pentahydrate. Characterization techniques such as X-ray diffraction (XRD) are crucial for confirming the crystal structure.

Crystal Structure and Properties: this compound crystallizes in the orthorhombic system with the space group Pnma. iucr.orgiucr.org The structure consists of alternating layers of magnesium hexahydrate octahedra, [Mg(H₂O)₆]²⁺, and thiosulfate tetrahedra, S₂O₃²⁻, perpendicular to the b-axis. iucr.orgiucr.org The stability of the crystal and its hydrates at different temperatures is a key area of study. The hexahydrate form loses water at 170°C to form the trihydrate, and further heating leads to the anhydrous form.

Thermal Decomposition: The thermal decomposition of magnesium thiosulfate is a critical aspect of its chemistry. Upon heating to 600°C, it decomposes to form magnesium sulfate, sulfur, and sulfur dioxide. guidechem.com A deeper understanding of the decomposition kinetics and mechanism under various conditions is essential for its application in high-temperature processes. amanote.com

Agricultural Applications: Magnesium thiosulfate serves as a valuable source of magnesium and sulfur for plants, both of which are essential for growth and development. guidechem.comsacagproducts.comtessenderlokerley.com It is used to correct nutrient deficiencies in the soil, improve photosynthesis efficiency, and enhance crop yield and quality. guidechem.comsacagproducts.com Research is ongoing to optimize its application methods, including foliar and soil applications, for various crops. sacagproducts.commarionag.com

Industrial and Environmental Applications: The compound's ability to act as a reducing agent makes it effective for dechlorination in water treatment processes. guidechem.com It is also used to remove ozone from water and gaseous streams. guidechem.com Further research into its applications in areas like electroplating and as a less toxic alternative to cyanide for leaching precious metals could open new avenues. wikipedia.org

Detailed Research Findings

Crystallographic Data

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | iucr.orgiucr.org |

| Space Group | Pnma | iucr.orgiucr.org |

| Unit Cell Dimensions | a = 9.32 Å, b = 14.36 Å, c = 6.87 Å | iucr.orgiucr.org |

| Formula Units per Unit Cell (Z) | 4 | iucr.org |

Thermal Properties

| Property | Value | Reference |

| Melting Point | 170 °C (decomposes) | chemister.ru |

| Decomposition Products (at 600°C) | Magnesium sulfate, Sulfur, Sulfur dioxide | guidechem.com |

Properties

IUPAC Name |

magnesium;dioxido-oxo-sulfanylidene-λ6-sulfane;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.H2O3S2.6H2O/c;1-5(2,3)4;;;;;;/h;(H2,1,2,3,4);6*1H2/q+2;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDMJJVHDPDPHO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]S(=O)(=S)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12MgO9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30158725 | |

| Record name | Magnesium thiosulfate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13446-30-5 | |

| Record name | Magnesium thiosulfate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium thiosulfate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAGNESIUMTHIOSULFAT HEXAHYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM THIOSULFATE HEXAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59481J5EHA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Crystallization Methodologies for Magnesium Thiosulfate Hexahydrate

Established Synthetic Routes and Mechanistic Investigations

The synthesis of magnesium thiosulfate (B1220275) hexahydrate can be achieved through several chemical pathways, ranging from traditional double displacement reactions to more complex processes utilizing elemental precursors. The choice of method often depends on the desired purity, yield, and the availability of starting materials.

Reactions Involving Magnesium Sulfate (B86663) and Barium Thiosulfate in Aqueous Media

One established method for preparing magnesium thiosulfate involves a precipitation reaction between aqueous solutions of magnesium sulfate and barium thiosulfate. iucr.org The underlying principle of this synthesis is the significant difference in the solubility of the products.

The reaction proceeds according to the following equation: BaS₂O₃ (aq) + MgSO₄ (aq) → MgS₂O₃ (aq) + BaSO₄ (s)

In this double displacement reaction, the highly insoluble barium sulfate precipitates out of the solution, driving the reaction to completion. iucr.org The process involves mixing saturated solutions of the reactants. After the precipitation of barium sulfate, the solid is removed by filtration. The resulting filtrate is a solution of magnesium thiosulfate. To obtain the solid hexahydrate salt, this solution is carefully evaporated, typically by slow evaporation over a desiccant like concentrated sulfuric acid, which facilitates the crystallization of pure orthorhombic crystals of MgS₂O₃·6H₂O. iucr.org

Synthesis from Sodium Thiosulfate and Magnesium Chloride Solutions

Another synthetic approach involves the reaction between sodium thiosulfate and magnesium chloride. google.comgoogleapis.com This method is also a double displacement reaction, but it presents a greater challenge in the purification and isolation of the final product.

The reaction is as follows: Na₂S₂O₃ (aq) + MgCl₂ (aq) → MgS₂O₃ (aq) + 2NaCl (aq)

A significant drawback of this route is that both the desired product, magnesium thiosulfate, and the byproduct, sodium chloride, are soluble in water. This co-solubility complicates the crystallization process, as separating the two salts requires careful fractional crystallization, which can be inefficient. echemi.com Achieving a high purity of magnesium thiosulfate hexahydrate through this method is consequently more difficult compared to routes involving the precipitation of an insoluble byproduct. echemi.com

Novel Approaches Utilizing Magnesium Oxide, Elemental Sulfur, and Sulfur Dioxide Precursors

More advanced and efficient processes have been developed utilizing magnesium oxide (MgO), elemental sulfur, and sulfur dioxide (SO₂) as primary reactants. google.comgoogleapis.com This method allows for the production of high-concentration magnesium thiosulfate solutions with minimal byproducts. google.comgoogleapis.com

The process can be summarized in several key steps:

Slurry Formation: A slurry is created using magnesium oxide (or magnesium hydroxide). google.comgoogleapis.com

Sulfite (B76179) Intermediate Synthesis: Sulfur dioxide gas is purged into the slurry. The SO₂ reacts with the magnesium hydroxide (B78521) to form a magnesium sulfite/bisulfite intermediate. google.comgoogleapis.com The pH is a critical parameter in this step and can be controlled by the rate of SO₂ addition. google.com

Thiosulfate Reaction: Elemental sulfur is added to the intermediate mixture, which is then heated to elevated temperatures, typically around 102°C, for several hours. googleapis.com The sulfite reacts with the sulfur to form magnesium thiosulfate.

Product Recovery: The resulting product is a high-concentration aqueous solution of magnesium thiosulfate. google.com By carefully controlling reaction parameters such as the mole ratios of reactants, temperature, and pH, the formation of solid byproducts can be reduced to less than 2% by weight. google.comgoogleapis.com Crystals of this compound can then be recovered from the solution upon cooling. google.comgoogleapis.com

Interactive Data Table: Comparison of Synthetic Routes

| Synthetic Route | Reactants | Byproducts | Key Conditions | Advantages | Disadvantages |

| Magnesium Sulfate & Barium Thiosulfate | Magnesium Sulfate, Barium Thiosulfate | Barium Sulfate (solid) | Aqueous media, ambient temperature | High purity due to insoluble byproduct removal iucr.org | Requires handling of barium compounds |

| Sodium Thiosulfate & Magnesium Chloride | Sodium Thiosulfate, Magnesium Chloride | Sodium Chloride (aqueous) | Aqueous media | Utilizes common, low-cost reagents | Difficult separation of product from soluble byproduct echemi.com |

| Magnesium Oxide, Sulfur, & Sulfur Dioxide | Magnesium Oxide, Sulfur, Sulfur Dioxide | Minimal (<2%) | Elevated temperature (~102°C), controlled pH (>6.4) googleapis.com | High yield, high concentration solutions, minimal waste google.comgoogleapis.com | More complex multi-step process, requires gas handling |

Advanced Crystallization Techniques and Growth Control

The successful isolation of high-purity this compound is highly dependent on the control of crystallization conditions. These factors influence not only the yield but also the size, shape, and quality of the resulting crystals.

Optimization of Crystal Growth Parameters for Enhanced Yield and Purity

Optimizing parameters during the crystallization process is crucial for maximizing both the purity and the yield of this compound.

Temperature: Magnesium thiosulfate is highly soluble in water. chemicalbook.com To crystallize the hexahydrate form, the solution is typically evaporated at low temperatures. The salt-out temperature is reported to be approximately -9.4°C (15°F), indicating that cooling is an effective method to induce crystallization and recover the product from the solution. chemicalbook.comguidechem.com

pH Control: In syntheses starting from magnesium oxide and sulfur, maintaining the pH is critical for minimizing byproduct formation. A pH maintained above 6.4 is noted as being optimal for maximizing the yield of magnesium thiosulfate. Sulfur dioxide can be used to lower the pH, while unreacted magnesium oxide or added magnesium hydroxide can raise it, allowing for precise control. google.com

Studies on Nucleation and Crystal Habit Formation

The physical characteristics of this compound crystals are determined by the molecular arrangement and the conditions under which they form.

Crystal Structure: X-ray diffraction studies have determined that this compound crystallizes in the orthorhombic crystal system. iucr.orgiucr.org The crystal structure consists of alternating layers of [Mg(H₂O)₆]²⁺ octahedra and S₂O₃²⁻ tetrahedra. The magnesium ion is coordinated by six water molecules, and these hydrated cations are linked to the thiosulfate anions through a network of hydrogen bonds. iucr.org

Nucleation and Crystal Growth: The formation of crystals begins with nucleation, the initial formation of stable crystalline entities from a supersaturated solution. The rate of nucleation versus the rate of crystal growth determines the final crystal size. When supersaturation is low, crystal growth is favored over nucleation, resulting in larger, more well-defined crystals. taylorandfrancis.com Conversely, high supersaturation leads to rapid nucleation, producing a large number of smaller crystals. taylorandfrancis.com

Crystal Habit: The typical habit of this compound is that of colorless, flat prisms. iucr.org The final shape, or habit, of a crystal is determined by the relative growth rates of its different faces. Factors such as impurities, solvent, and cooling rate can alter these relative growth rates, thus modifying the crystal habit.

Interactive Data Table: Crystallographic and Growth Data for this compound

| Parameter | Description | Value / Finding | Source |

| Crystal System | The crystal system to which the compound belongs. | Orthorhombic | iucr.orgiucr.org |

| Space Group | The symmetry group of the crystal structure. | Pnma | iucr.org |

| Unit Cell Dimensions | The dimensions of the basic repeating unit of the crystal lattice. | a=9.32 Å, b=14.36 Å, c=6.87 Å | iucr.orgiucr.org |

| Crystal Habit | The characteristic external shape of the crystals. | Colorless flat prisms | iucr.org |

| Optimal Synthesis pH | The pH range to minimize byproducts in the MgO/S/SO₂ route. | > 6.4 | |

| Crystallization Temperature | The temperature used to induce crystallization from solution. | Low temperature, salt-out at ~ -9.4°C | chemicalbook.comguidechem.com |

Influence of Solution Dynamics on Crystallization Processes

The successful crystallization of this compound from an aqueous solution is a multifaceted process governed by several dynamic factors within the solution. These parameters dictate the nucleation and subsequent growth of the crystals, ultimately influencing the purity, size, and morphology of the final crystalline product. Key factors include the pH of the solution, the presence of impurities, and the interactions between ions and the solvent.

pH Control: The pH of the crystallization medium is a critical parameter. For syntheses commencing from magnesium oxide and sulfur, maintaining the pH above 6.4 is crucial for minimizing the formation of undesirable byproducts and maximizing the yield of magnesium thiosulfate. The pH can be precisely controlled during the process; sulfur dioxide is effective for lowering the pH, while the addition of magnesium oxide can raise it. google.com

Ion-Solvent and Ion-Ion Interactions: In an aqueous environment, the magnesium ions (Mg²⁺) and thiosulfate ions (S₂O₃²⁻) are solvated by water molecules, forming hydration shells. The interactions between these hydrated ions, as well as the structure of ion pairs or clusters within the solution, are fundamental to the nucleation and crystal growth processes. The arrangement of these species in the solution precedes the formation of the ordered crystal lattice of this compound.

While the qualitative effects of these solution dynamics are recognized, detailed quantitative research specifying the precise impact of varying these parameters on the crystal size distribution, yield, and morphology of this compound is not extensively available in current literature. Further empirical studies are necessary to establish predictive models for the controlled crystallization of this compound.

Synthesis Methodologies

Several methods for the synthesis of magnesium thiosulfate have been reported, with the most common approaches involving the reaction of magnesium sulfite with sulfur or a process starting from magnesium oxide, sulfur, and sulfur dioxide.

One prominent method involves the reaction of a magnesium hydrosulfite intermediate with sulfur at elevated temperatures. google.com The magnesium hydrosulfite is typically prepared from commercial-grade magnesium oxide and sulfur, with sulfur dioxide used to maintain the desired pH. google.com Careful control of reaction parameters such as the molar ratios of reactants, temperature, pH, and the rate and duration of sulfur dioxide purging is essential to minimize the formation of solid byproducts to less than 2% by weight. google.com

Another documented approach is the reaction of magnesium sulfite with sulfur. This reaction is typically conducted over a period of 5 to 10 hours at a temperature of 102°C. googleapis.com Additionally, a double decomposition reaction between sodium thiosulfate and magnesium chloride has been described as a potential synthesis route. google.com

The table below summarizes the key parameters for two of the primary synthesis methods for magnesium thiosulfate.

Interactive Data Table: Synthesis Parameters for Magnesium Thiosulfate

| Synthesis Method | Reactants | Temperature (°C) | pH | Reaction Time (hours) | Key Considerations |

| From MgO, S, and SO₂ | Magnesium Oxide (MgO), Sulfur (S), Sulfur Dioxide (SO₂) | 97-100 | 6.2-6.5 | Not specified | Molar ratios of MgO:SO₂:S are critical (e.g., 1.05-1.10:1.0:1.20). google.com |

| From Magnesium Sulfite | Magnesium Sulfite (MgSO₃), Sulfur (S) | 102 | Not specified | 5-10 | Additional magnesium hydroxide may be used to raise the pH. googleapis.com |

Crystallization from Solution

Once the synthesis reaction is complete, this compound is typically recovered by crystallization from the aqueous solution. Since the compound is soluble in water, the solution is often concentrated by evaporation to induce crystallization. chemicalbook.com It has been noted that evaporation at a low temperature is necessary to crystallize the hexahydrate form, with a salt-out temperature of approximately -9.4°C. chemicalbook.com The resulting product is colorless crystals of MgS₂O₃·6H₂O. chemicalbook.com

The table below outlines the general parameters for the crystallization of this compound.

Interactive Data Table: Crystallization Parameters for this compound

| Parameter | Recommended Range/Value | Influence on Crystallization |

| pH | > 6.4 | Minimizes byproduct formation and maximizes yield. |

| Temperature | Low temperature evaporation, Salt-out at ~ -9.4°C | Promotes the formation of the hexahydrate crystalline form. chemicalbook.com |

| Impurities | As low as possible | Can inhibit crystal growth, alter morphology, and reduce purity. |

Structural Elucidation and Bonding Characterization of Magnesium Thiosulfate Hexahydrate

Spectroscopic Investigations of Molecular Structure and Vibrational Modes

Spectroscopy offers a powerful lens through which to examine the internal dynamics of magnesium thiosulfate (B1220275) hexahydrate, revealing details about the vibrations of its constituent ions and the behavior of its water molecules.

Infrared (IR) Spectroscopy for Ligand and Hydration Water Analysis

Infrared (IR) spectroscopy is a key technique for analyzing the vibrational modes of the thiosulfate ion and the water of hydration within the compound. The interaction of infrared radiation with the molecule excites these vibrations, resulting in a characteristic absorption spectrum.

The IR spectra of hydrated salts, such as magnesium thiosulfate hexahydrate, show distinct bands corresponding to the vibrational modes of the water molecules. researchgate.net These include stretching and bending vibrations. The coordination of water molecules to the magnesium cation and hydrogen bonding to the thiosulfate anion lead to shifts in these vibrational frequencies compared to free water. researchgate.net Specifically, the O-H stretching frequencies can be red-shifted significantly upon complexation. researchgate.net For instance, in hydrated magnesium sulfate (B86663), some O-H stretching frequencies are observed between 1700 and 3000 cm⁻¹, a notable departure from the 3700–3800 cm⁻¹ region for pure water. researchgate.net

The thiosulfate ion (S₂O₃²⁻) also exhibits characteristic IR absorption bands. These arise from the stretching and bending vibrations of the S-S and S-O bonds. The symmetry of the thiosulfate ion, which is tetrahedral around the central sulfur atom, dictates the number and activity of its vibrational modes. wikipedia.org

A representative IR spectrum for this compound can be found in public databases, such as the one provided by SpectraBase, which was recorded using an ATR-Neat technique on a Bio-Rad FTS instrument. nih.gov

Raman Spectroscopy for Thiosulfate Anion Conformation and Lattice Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to the vibrations of non-polar bonds and is an excellent tool for studying the conformation of the thiosulfate anion and the low-frequency lattice vibrations of the crystal.

The Raman spectrum of this compound features distinct peaks corresponding to the vibrational modes of the thiosulfate anion. wikipedia.org The S-S stretching vibration is a particularly strong and characteristic Raman band. The positions and splittings of the S-O stretching and O-S-O bending modes can provide insights into the symmetry of the anion and its interactions within the crystal lattice.

Lattice vibrations, which involve the collective motions of the ions and water molecules in the crystal, are typically observed at low frequencies in the Raman spectrum. These modes are sensitive to the crystal structure and can be used to study phase transitions and crystal packing. A FT-Raman spectrum of this compound, obtained using a Bio-Rad FTS 175C instrument, is available through SpectraBase. nih.govirdg.org

Nuclear Magnetic Resonance (NMR) Studies for Solution-State and Solid-State Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local environment of specific atomic nuclei, such as the protons (¹H) in the water molecules of this compound. iucr.org

In the solid state, ¹H NMR studies of single crystals of MgS₂O₃·6H₂O have been instrumental in determining the precise locations of the hydrogen atoms and confirming the hydrogen-bonding scheme within the crystal structure. iucr.org The angular dependence of the NMR spectrum allows for the determination of proton-proton vectors, providing detailed information about the orientation of the water molecules. iucr.org The unit cell of this compound contains three non-equivalent water molecules, leading to a complex NMR spectrum with multiple resonance components. iucr.org

Diffraction-Based Determination of Crystalline Architecture

Diffraction techniques, which rely on the scattering of waves by the ordered arrangement of atoms in a crystal, are essential for determining the precise three-dimensional structure of this compound.

Single Crystal X-ray Diffraction (SCXRD) for Atomic Arrangement and Unit Cell Parameters

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the atomic arrangement and unit cell parameters of a crystalline solid. By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, a detailed three-dimensional model of the crystal structure can be constructed.

Studies on this compound have revealed its crystal structure consists of alternating layers of [Mg(H₂O)₆]²⁺ octahedra and S₂O₃²⁻ tetrahedra. iucr.org The magnesium ion is coordinated by six water molecules, forming a hydrated cation. stackexchange.com These hydrated cations and the thiosulfate anions are held together by a network of hydrogen bonds.

Different studies have reported slightly different unit cell parameters and space groups, which may be due to different experimental conditions. One study reports the space group as Pnma with unit-cell dimensions of a= 9.32 Å, b = 14.36 Å, and c = 6.87 Å. iucr.org Another investigation determined the space group to be C2/m with unit cell dimensions of a = 11.229(4) Å, b = 5.851(2) Å, c = 11.260(5) Å, and β = 95.89(2)°. researchgate.net A third study, also identifying the space group as Pnma, reported unit cell parameters of a = 9.324(2) Å, b = 14.461(4) Å, and c = 6.862(1) Å. crystallography.net

Table 1: Unit Cell Parameters of this compound from SCXRD

| Space Group | a (Å) | b (Å) | c (Å) | **β (°) ** | Reference |

|---|---|---|---|---|---|

| Pnma | 9.32 | 14.36 | 6.87 | 90 | iucr.org |

| C2/m | 11.229(4) | 5.851(2) | 11.260(5) | 95.89(2) | researchgate.net |

Powder X-ray Diffraction (PXRD) for Phase Identification and Purity Assessment

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases and assess the purity of a bulk sample. youtube.com Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. youtube.com

The PXRD pattern of this compound exhibits a characteristic set of diffraction peaks at specific 2θ angles. By comparing the experimental pattern with a reference pattern from a database, the identity of the compound can be confirmed. nih.gov The absence of peaks from other crystalline phases indicates the purity of the sample.

PXRD is also a valuable tool for studying the stability of hydrated compounds. For example, it can be used to monitor changes in the crystal structure upon dehydration or rehydration. wustl.edu

Table of Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | MgS₂O₃·6H₂O |

| Magnesium sulfate | MgSO₄ |

| Sodium thiosulfate | Na₂S₂O₃ |

| Strontium thiosulfate pentahydrate | SrS₂O₃·5H₂O |

| Barium thiosulfate monohydrate | BaS₂O₃·H₂O |

| Calcium thiosulfate hexahydrate | CaS₂O₃·6H₂O |

| Nickel thiosulfate hexahydrate | NiS₂O₃·6H₂O |

| Cadmium thiosulfate dihydrate | CdS₂O₃·2H₂O |

| Lead thiosulfate | PbS₂O₃ |

| Magnesium oxide | MgO |

| Magnesium bromide hexahydrate | MgBr₂·6H₂O |

| Magnesium carbonate | MgCO₃ |

| Nitromagnesite | Mg(NO₃)₂·6H₂O |

| Bischofite | MgCl₂·6H₂O |

| Epsomite | MgSO₄·7H₂O |

| Sanderite | MgSO₄·2H₂O |

| Starkeyite | MgSO₄·4H₂O |

| Hexahydrite | MgSO₄·6H₂O |

| Thiosulfuric acid | H₂S₂O₃ |

| Water | H₂O |

| Sulfite (B76179) | SO₃²⁻ |

| Sulfur | S |

| Pyrite | FeS₂ |

| Sodium hydroxide (B78521) | NaOH |

| Tetrathionate (B1226582) | S₄O₆²⁻ |

| Iodine | I₂ |

| Bromine | Br₂ |

| Chlorine | Cl₂ |

| Sulfate | SO₄²⁻ |

| Silver | Ag |

| Molybdenum | Mo |

| Iron(II) sulfate | FeSO₄ |

| Sodium carbonate decahydrate | Na₂CO₃·10H₂O |

| Magnesium hydroxide | Mg(OH)₂ |

| Magnesium ammonium (B1175870) phosphate (B84403) hexahydrate | MgNH₄PO₄·6H₂O |

| Brushite | CaHPO₄·2H₂O |

| Newberyite | MgHPO₄·3H₂O |

| Struvite | MgNH₄PO₄·6H₂O |

| Dittmarite | MgNH₄PO₄·H₂O |

| Strontium nitrate (B79036) | Sr(NO₃)₂ |

| Magnesium vanadium oxide | MgV₂O₆ |

| Magnesium metal | Mg |

| Magnesium rubidium arsenate hexahydrate | MgRbAsO₄·6H₂O |

| Magnesium thallium arsenate hexahydrate | MgTlAsO₄·6H₂O |

| Zirconium dioxide | ZrO₂ |

| Pyridine | C₅H₅N |

| n-Propylamine | C₃H₉N |

| 2-methylbut-3-yn-2-ol | C₅H₈O |

| Anotase | TiO₂ |

| Corundum | Al₂O₃ |

| Nickel oxide | NiO |

| Magnesium silicate (B1173343) hydrate | MSH |

| Silica fume | SiO₂ |

| Isonicotinate N-oxide | C₆H₄N₂O₃ |

Theoretical and Computational Chemistry Approaches to Electronic Structure and Intermolecular Interactions

Theoretical and computational chemistry provide powerful tools for understanding the intricate details of chemical bonding and non-covalent interactions within crystalline solids like this compound. These methods complement experimental data by offering insights into electronic structures, dynamic behaviors, and the nature of chemical bonds at a quantum-mechanical level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for analyzing crystalline materials. For magnesium-containing compounds, DFT calculations are employed to determine properties such as band structure, the density of states (DOS), and charge distribution, which are fundamental to understanding the nature of the ionic and covalent interactions within the crystal lattice. mdpi.com

In studies of similar hydrated magnesium salts like magnesium sulfate, DFT has been effectively used to analyze the interactions between the magnesium ion, the sulfate anion, and the surrounding water molecules. nih.gov Such calculations can elucidate the process of spin-electron transfer and charge density changes upon interaction, providing a quantum-level explanation for the compound's properties. nih.gov For instance, DFT studies on doped magnesium oxide (MgO) have successfully modeled the electronic structures and the influence of dopants by creating supercells and applying corrections like the Hubbard U term to accurately describe electron localization. mdpi.comresearchgate.net

Ab initio molecular dynamics (AIMD) is a computational simulation method that models the motion of atoms over time, governed by forces calculated directly from first-principles electronic structure calculations. youtube.com This approach is particularly valuable for studying systems where chemical bonds can form and break, and for accurately describing the dynamic behavior of hydration shells around ions. youtube.com

AIMD simulations allow for the detailed investigation of the solvation properties of ions like Mg²⁺. nih.gov Studies on the magnesium ion in various environments reveal significant insights into the stability of its first solvation shell, charge transfer phenomena between the ion and the solvent molecules, and the influence of the ion on the hydrogen-bond network of the solvent. nih.govnih.gov Although these specific studies were conducted on Mg²⁺ in liquid methanol (B129727) or silicate glass, the principles are directly applicable to the water molecules of hydration in this compound. nih.govnih.gov

An AIMD simulation of this compound would provide a time-resolved picture of the [Mg(H₂O)₆]²⁺ complex, revealing the dynamics of the water ligands, the fluctuations in Mg-O bond lengths, and the stability of the hydration sphere. It would also characterize the motion of the thiosulfate anion and its interaction with the surrounding hydrated cations, offering a more complete understanding of the intermolecular forces that dictate the crystal's properties.

Deformation electron density mapping is a powerful experimental technique that visualizes the redistribution of electron density that occurs when atoms form chemical bonds. It is determined by combining high-resolution X-ray diffraction data with neutron diffraction data, which accurately locates the atomic nuclei. The resulting map shows the difference between the observed electron density and the density of a theoretical spherical, non-interacting atom, revealing features like bonding electrons and lone pairs.

The deformation electron density in this compound, MgS₂O₃·6H₂O, has been a subject of scientific investigation. researchgate.net A study by Elerman et al. in 1983 specifically focused on determining its deformation electron density, providing experimental evidence of the bonding characteristics within the thiosulfate anion and its interactions within the crystal. researchgate.net

In analogous compounds like magnesium sulfite hexahydrate (MgSO₃·6H₂O), this technique has provided a detailed description of the charge distribution. osti.gov The analysis showed that the sulfite oxygen atoms carry a significant negative charge and revealed an extended lone-pair lobe at the apex of the sulfur pyramid. osti.gov Similarly, for this compound, deformation density maps would precisely characterize the covalent S-S and S-O bonds within the thiosulfate anion and the ionic and hydrogen-bonding interactions between the anion and the hexaaquamagnesium(II) cation, [Mg(H₂O)₆]²⁺.

Hydrogen Bonding Networks and Hydration Sphere Characterization

The crystal structure of this compound is extensively defined by its hydration sphere and the resulting network of hydrogen bonds. The magnesium ion exists as a discrete hexaaquamagnesium(II) cation, [Mg(H₂O)₆]²⁺, where it is octahedrally coordinated by six water molecules. These coordinated water molecules act as hydrogen bond donors, forming a complex three-dimensional network with the thiosulfate anions and potentially other water molecules.

A neutron diffraction study was conducted specifically to elucidate the hydrogen bonding in MgS₂O₃·6H₂O. colab.ws Such studies are crucial because neutron diffraction can determine the positions of hydrogen atoms with high precision, which is difficult with X-ray diffraction alone. The crystal structure features O—H⋯O and O—H⋯S hydrogen bonds of medium strength. researchgate.net These interactions link the thiosulfate anions and the [Mg(H₂O)₆]²⁺ complexes, forming corrugated layers that build up the extended crystal lattice. researchgate.net The involvement of the terminal sulfur atom of the thiosulfate group as a hydrogen bond acceptor is a key feature of the structure.

The characteristics of these hydrogen bonds, including donor-acceptor distances and angles, are critical for the stability of the crystal. Based on data from similar hydrated magnesium salts, typical hydrogen bond geometries can be tabulated. researchgate.net

Interactive Table: Illustrative Hydrogen Bond Geometries in Hydrated Magnesium Salts

This table presents typical hydrogen bond data from a related hydrated magnesium phosphate compound to illustrate the ranges of bond lengths and angles found in such crystal structures. The notation D—H···A represents a hydrogen bond, where D is the donor atom (Oxygen), H is the hydrogen atom, and A is the acceptor atom (Oxygen).

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

| O4 | H4A | O2 | 0.79 | 1.94 | 2.687 | 157 |

| O4 | H4B | O1 | 0.82 | 2.00 | 2.817 | 169 |

| O5 | H5A | O2 | 0.85 | 1.94 | 2.786 | 173 |

| O5 | H5B | O3 | 0.75 | 2.03 | 2.768 | 165 |

| Data derived from the crystal structure of catena-poly[[tetraaquamagnesium]-μ-(dihydrogen hypodiphosphato)-κO:O′] for illustrative purposes. researchgate.net |

Chemical Reactivity and Transformation Mechanisms of Magnesium Thiosulfate Hexahydrate

Thermal Decomposition Pathways and Kinetic Analysis

The thermal stability and decomposition of magnesium thiosulfate (B1220275) hexahydrate (MgSO₃S₂·6H₂O) are critical parameters influencing its storage, handling, and application in various fields. Understanding the mechanisms of its thermal degradation involves examining the multi-stage decomposition reactions, identifying the resulting products, and analyzing the energetics and kinetics of these processes.

Multi-stage Decomposition Reactions and Thermogravimetric Studies

Thermogravimetric analysis (TGA) reveals that the decomposition of magnesium thiosulfate hexahydrate is a multi-step process. The dehydration process, in particular, occurs in several, sometimes overlapping, stages. Studies on analogous hydrated sulfate (B86663) compounds, such as magnesium sulfate heptahydrate (MgSO₄·7H₂O), show a similar pattern of multi-stage water loss upon heating. researchgate.nettno.nl For instance, the dehydration of MgSO₄·7H₂O to MgSO₄·6H₂O occurs at a relatively low temperature, followed by further dehydration to lower hydrates and the anhydrous form at higher temperatures. researchgate.nettno.nl This suggests that the water molecules in this compound are not all bound with the same energy and are released sequentially.

The thermal decomposition of hydrated metal salts like magnesium chloride hexahydrate (MgCl₂·6H₂O) also demonstrates a stepwise loss of water molecules at distinct temperature ranges, eventually leading to the formation of intermediate hydrates and finally the anhydrous salt or its decomposition products. researchgate.netsci-hub.st These studies often show that the initial dehydration steps, corresponding to the loss of loosely bound water molecules, occur at lower temperatures. researchgate.netsci-hub.st

Identification and Characterization of Solid and Gaseous Decomposition Products

The thermal decomposition of this compound ultimately yields magnesium oxide (MgO) as a final solid product at high temperatures. researchgate.net The intermediate solid products can include lower hydrates of magnesium thiosulfate and potentially magnesium sulfite (B76179) (MgSO₃) and magnesium sulfate (MgSO₄) as the thiosulfate anion itself decomposes. The gaseous products are primarily water vapor from the dehydration process. At higher temperatures, the decomposition of the thiosulfate anion can release sulfur dioxide (SO₂) and elemental sulfur.

Studies on the thermal decomposition of similar compounds provide insights into the expected products. For example, the thermal decomposition of magnesium nitrate (B79036) hexahydrate involves the evolution of water vapor, followed by nitrogen oxides at higher temperatures, leaving behind magnesium oxide. researchgate.net The decomposition of metal carbonates, like calcium carbonate, produces a metal oxide and carbon dioxide gas. youtube.com

Energetics and Reaction Kinetics of Thermal Degradation Processes

The energetics of the thermal decomposition of this compound involve endothermic processes for dehydration and subsequent decomposition of the anhydrous salt. The activation energy (Ea) for each decomposition step can be determined using kinetic analysis methods applied to thermogravimetric data. scholaris.camdpi.com

For comparison, the kinetic analysis of the thermal decomposition of magnesium chloride hexahydrate revealed different activation energies for each of its six decomposition stages. researchgate.net Similarly, studies on other energetic materials show that the decomposition process can be modeled to determine kinetic parameters like the pre-exponential factor and the reaction mechanism. scholaris.camdpi.comnih.gov These parameters are crucial for understanding the reaction rates and the stability of the compound under different thermal conditions. The reaction mechanism for the decomposition of solid-state compounds can often be described by models such as random nucleation and growth or diffusion-controlled reactions. nih.gov

Interactive Data Table: Thermal Decomposition Stages of Related Magnesium Salts

| Compound | Decomposition Stage | Temperature Range (°C) | Products | Reference |

| MgCl₂·6H₂O | Dehydration to MgCl₂·4H₂O | ~69 | MgCl₂·4H₂O, H₂O | researchgate.netsci-hub.st |

| MgCl₂·6H₂O | Dehydration to MgCl₂·2H₂O | ~129 | MgCl₂·2H₂O, H₂O | researchgate.netsci-hub.st |

| MgCl₂·6H₂O | Dehydration/Hydrolysis | ~167 | MgCl₂·nH₂O (1≤n≤2), MgOHCl, H₂O | researchgate.netsci-hub.st |

| Mg(NO₃)₂·6H₂O | Dehydration Stages | - | Mg(NO₃)₂·2H₂O, Mg(NO₃)₂, H₂O | researchgate.net |

| Mg(NO₃)₂·6H₂O | Denitration Stage | - | MgO, O₂, NO₂ | researchgate.net |

| MgSO₄·7H₂O | Dehydration to MgSO₄·6H₂O | <50 | MgSO₄·6H₂O, H₂O | researchgate.nettno.nl |

Redox Chemistry and Reaction Kinetics in Aqueous and Non-Aqueous Systems

The thiosulfate anion (S₂O₃²⁻) is the reactive center for the redox chemistry of this compound. Its behavior as both a reducing and an oxidizing agent is central to its applications.

Oxidation Mechanisms of the Thiosulfate Anion to Polythionates and Sulfates

The oxidation of the thiosulfate anion can proceed through various pathways, yielding a range of sulfur-containing products, primarily polythionates and sulfate. nih.govnih.gov In many bacterial systems, the oxidation of thiosulfate is a key metabolic process. nih.govnih.gov For instance, the Sox enzyme system in some bacteria oxidizes thiosulfate completely to sulfate. nih.gov In other enzymatic pathways, thiosulfate is oxidized to tetrathionate (B1226582) (S₄O₆²⁻). nih.gov The formation of tetrathionate involves the oxidative coupling of two thiosulfate molecules. nih.gov

The oxidation of thiosulfate is not limited to biological systems. Chemical oxidation can also lead to the formation of polythionates and sulfate. The specific products formed often depend on the nature of the oxidizing agent and the reaction conditions.

Reductive Reactions with Halogens (e.g., Chlorine) and Oxidizing Agents (e.g., Ozone)

Magnesium thiosulfate is an effective reducing agent, readily reacting with halogens and other strong oxidizing agents.

Reaction with Halogens:

The reaction of thiosulfate with halogens like chlorine and bromine results in its oxidation to sulfate. youtube.comwikipedia.org In these reactions, the halogen is reduced to its corresponding halide ion. The general reaction with chlorine is:

S₂O₃²⁻ + 4Cl₂ + 5H₂O → 2SO₄²⁻ + 8Cl⁻ + 10H⁺ wikipedia.org

With the weaker oxidizing agent, iodine, thiosulfate is oxidized to tetrathionate:

2S₂O₃²⁻ + I₂ → S₄O₆²⁻ + 2I⁻ wikipedia.orgrsc.org

This difference in reaction products reflects the decreasing oxidizing strength of the halogens down the group. youtube.com

Reaction with Ozone:

Magnesium thiosulfate is also used to quench or scrub ozone (O₃). google.comgoogle.com In this reaction, ozone is reduced while the thiosulfate is oxidized. The reaction of thiosulfate with ozone can be complex, potentially producing a mixture of sulfate, sulfite, and polythionates depending on the pH and reaction conditions. chemrxiv.orgresearchgate.net Recent studies have proposed detailed mechanisms for the ozone-thiosulfate reaction, highlighting the role of pH in determining the product distribution. chemrxiv.org Interestingly, under certain conditions, the reaction between ozone and thiosulfate can generate hydroxyl radicals (•OH), which are highly reactive oxidizing species. nih.gov

Interactive Data Table: Products of Thiosulfate Oxidation

| Oxidizing Agent | Major Product(s) | Reference |

| Chlorine (Cl₂) | Sulfate (SO₄²⁻) | youtube.comwikipedia.org |

| Bromine (Br₂) | Sulfate (SO₄²⁻) | youtube.comwikipedia.org |

| Iodine (I₂) | Tetrathionate (S₄O₆²⁻) | youtube.comwikipedia.orgrsc.org |

| Ozone (O₃) | Sulfate (SO₄²⁻), Sulfite (SO₃²⁻), Polythionates | chemrxiv.orgresearchgate.net |

| Thiosulfate Dehydrogenase (enzyme) | Tetrathionate (S₄O₆²⁻) | nih.gov |

| Sox Enzyme System | Sulfate (SO₄²⁻) | nih.gov |

Investigations into the Reduction of Metal Ions (e.g., Mercurous Ions)

This compound, through its thiosulfate anion, exhibits significant reactivity in the reduction of various metal ions. The thiosulfate ion (S₂O₃²⁻) can act as a reducing agent, a characteristic that has been explored in several contexts, including the treatment of mercury-containing waste.

Research has shown that thiosulfate is an effective lixiviant for recovering mercury from solid waste by dissolving mercuric oxide. researchgate.net The process involves the formation of mercury-thiosulfate complexes. science.gov The stability and subsequent transformation of these complexes are influenced by factors such as temperature and pH. For instance, increasing the temperature and lowering the pH can increase the rate of mercury sulfide (B99878) precipitation from a mercury-thiosulfate solution. ubc.ca At higher temperatures (70°C and 80°C), mercury can precipitate as a mixture of red and black mercury sulfide. ubc.ca

The reduction of mercurous ions (Hg₂²⁺) by thiosulfate is a key reaction. While detailed mechanistic studies specifically with this compound are limited, the general behavior of the thiosulfate ion provides insight. The thiosulfate ion can reduce mercuric ions (Hg²⁺) and is also involved in complex formation. In the presence of other ions, such as those from in situ formed manganese oxides, the removal of trace mercury from aqueous solutions can be significantly enhanced. researchgate.netnih.gov This enhancement is attributed to the ability of thiosulfate to reduce some of the manganese oxide to Mn(II) and to form negatively charged mercury species, which facilitates removal through surface complexation or electrostatic attraction. researchgate.netnih.gov

Complexation and Coordination Chemistry with Metal Centers

The thiosulfate anion is a versatile ligand that readily forms complexes with a variety of transition metals. wikipedia.orgwikipedia.org This complexing ability is central to many of its applications and chemical behaviors.

Ligand Properties of the Thiosulfate Anion in Magnesium Complexes

In the context of this compound, the primary coordination interaction is between the magnesium cation (Mg²⁺) and the water molecules of hydration. The magnesium ion is typically coordinated to six water molecules, forming the [Mg(H₂O)₆]²⁺ complex cation. researchgate.net The thiosulfate anions are then present in the crystal lattice, interacting with the hydrated magnesium cations through hydrogen bonds between the water molecules and the oxygen and sulfur atoms of the thiosulfate. researchgate.net

The thiosulfate anion itself possesses distinct ligand properties. It is an ambidentate ligand, meaning it can coordinate to a metal center through either its sulfur or oxygen atoms. researchgate.net Following the principles of Hard and Soft Acids and Bases (HSAB) theory, the soft sulfur atom tends to coordinate with soft metal ions like gold(I) and silver(I), while the hard oxygen atoms have a greater affinity for hard metal ions such as iron(III). researchgate.net The thiosulfate ion can exhibit several binding modes, including monodentate (binding through one atom), bidentate (binding through two atoms, either O,S-bidentate or S,S-bidentate), and bridging between two metal centers. wikipedia.org

Formation and Stability of Thiosulfate Metal Complexes

The thiosulfate ion forms stable complexes with a wide range of metal ions. wikipedia.org The formation of these complexes typically occurs in aqueous solution through the displacement of water or other ligands from the metal's coordination sphere. wikipedia.org The stability of these complexes varies depending on the metal ion, the pH of the solution, and the presence of other competing ligands.

For example, thiosulfate forms well-known and stable complexes with silver ions, a property utilized in photographic fixing processes to dissolve unexposed silver halides. wikipedia.org The reactions involve the formation of complexes such as [Ag(S₂O₃)₂]³⁻ and [Ag(S₂O₃)₃]⁵⁻. wikipedia.org Similarly, thiosulfate is used in the extraction of gold, where it forms the stable [Au(S₂O₃)₂]³⁻ complex. wikipedia.org

The stability of these metal-thiosulfate complexes is a key factor in their practical applications. However, the chemistry can be complex, and the thiosulfate ion can undergo oxidative degradation, which can affect the long-term stability of the complexes. researchgate.net

Table 1: Examples of Thiosulfate-Metal Complexes and Their Formation

| Metal Ion | Complex Formula | Formation Reaction Example |

| Silver(I) | [Ag(S₂O₃)₂]³⁻ | AgBr + 2 S₂O₃²⁻ → [Ag(S₂O₃)₂]³⁻ + Br⁻ wikipedia.org |

| Gold(I) | [Au(S₂O₃)₂]³⁻ | |

| Palladium(II) | [Pd(S₂O₃)₂(ethylenediamine)]²⁻ | wikipedia.org |

| Copper(II) | Cu²⁺ + nS₂O₃²⁻ ⇌ [Cu(S₂O₃)ₙ]²⁻²ⁿ |

This table is for illustrative purposes and does not represent an exhaustive list.

Influence of Complexation on Reaction Pathways and Selectivity

The formation of thiosulfate-metal complexes can significantly influence the reaction pathways and selectivity of chemical processes. By complexing with a metal ion, the thiosulfate ligand can alter the metal's redox potential and steric environment, thereby directing the outcome of a reaction.

In the context of catalysis, the reactivity of metal-thiosulfate complexes is an area of growing interest. researchgate.net For instance, the Cu(II)-thiosulfate system has been shown to be effective in the reduction of Cr(VI). researchgate.net The complexation of Cu(II) by thiosulfate facilitates a rapid redox cycle between Cu(II) and Cu(I), which is crucial for the reduction process. researchgate.net

The coordination of the thiosulfate ligand to a metal center can also influence the mechanism of thiosulfate's own oxidation. In some enzymatic systems, the oxidation of thiosulfate to tetrathionate proceeds through the formation of a cysteine S-thiosulfonate intermediate on a cysteine ligand bound to the active site heme. nih.govacs.org This highlights how the coordination environment can dictate the transformation of the thiosulfate ion itself.

Furthermore, the selective complexation of certain metal ions by thiosulfate can be used for separation and purification purposes. The ability of thiosulfate to form stable, soluble complexes with gold and silver is the basis for its use as a less toxic alternative to cyanide in hydrometallurgy. wikipedia.org However, challenges such as the high consumption of thiosulfate and the difficulty in recovering the gold-thiosulfate complex from solution remain. wikipedia.org

Applications in Advanced Chemical Processes and Materials Science

Catalytic Applications and Reaction Enhancement

Magnesium thiosulfate (B1220275) hexahydrate demonstrates potential in specialized catalytic and reaction-enhancing roles, particularly in hydrometallurgy and environmental applications. Its activity is often linked to the reactive nature of the thiosulfate ion, which can act as a reducing or complexing agent.

One notable application is in the leaching of precious metals. Research has detailed a method for gold leaching that utilizes a combination of manganese ions and magnesium thiosulfate hexahydrate. molaid.com This process is presented as an alternative to traditional cyanidation, aiming to reduce the high consumption of reagents and mitigate the environmental impact associated with ammonia (B1221849) in other thiosulfate leaching systems. molaid.com The process involves specific steps where the mineral slurry is treated first with a manganese ion solution and then with a this compound solution under controlled pH conditions. molaid.com

| Parameter | Condition/Value |

|---|---|

| Initial Manganese Ion Concentration | 0.01 mol/L to 0.05 mol/L |

| Slurry pH (Manganese Ion Stage) | 7.0 - 9.0 |

| Initial Magnesium Thiosulfate Concentration | 0.1 mol/L to 1.0 mol/L |

| Slurry pH (Thiosulfate Stage) | 9.0 - 11.0 |

| Reaction Temperature | 0°C to 45°C |

| Leaching Time | 8.0 to 12.0 hours |

Beyond metallurgy, magnesium thiosulfate has been used to remove ozone from water streams and for scrubbing chlorine gas from both aqueous and gaseous streams, highlighting its utility in environmental remediation and gas treatment processes. ethernet.edu.et

Functional Material Development and Integration

The integration of this compound into functional materials is an area of ongoing exploration. Its properties as a hydrated salt make it a candidate for applications where water release and thermal characteristics are important.

While various magnesium compounds, such as magnesium phosphate (B84403) and magnesium oxide, are actively being researched as fillers to enhance the mechanical and bioactive properties of polymer composites, specific studies detailing the use of this compound in novel composite or hybrid systems are not widely documented in available literature. The development of such composites would likely seek to leverage its sulfur and magnesium content or its thermal decomposition characteristics.

The use of this compound as a starting material, or precursor, for the synthesis of other advanced materials like magnesium sulfide (B99878) (MgS) is a theoretical possibility due to its composition. Thermal decomposition is a common method for converting precursor compounds into desired final materials. This compound is known to undergo thermal decomposition, first losing its water of hydration before breaking down at higher temperatures. However, detailed research outlining specific pathways and conditions for its conversion into advanced magnesium-sulfur materials is limited in published studies.

Hydrated salts are a significant class of phase change materials (PCMs) investigated for thermal energy storage due to their high latent heat of fusion. This compound has been identified as a candidate for these applications. Research into materials for solar energy storage notes that it undergoes a phase transition by melting at 100°C, at which point it changes to the trihydrate form. A subsequent transition to the anhydrous state occurs at 120°C. These transitions are critical for storing and releasing thermal energy.

| Property | Value | Notes |

|---|---|---|

| Melting Point | 100°C | Transition from hexahydrate to trihydrate |

| Dehydration Point | 120°C | Transition from trihydrate to anhydrous state |

| Calculated Heat of Fusion | 50 cal/g (209.2 J/g) | Involves the release of 3 moles of water |

Industrial Chemical Process Optimization and Efficiency Studies

The application of specific chemical compounds to optimize industrial processes is a constant goal in manufacturing. This involves using additives or reagents that can improve efficiency, reduce waste, or enhance final product quality.

Aluminum-magnesium (Al-Mg) alloys are valued for their combination of strength, low density, and corrosion resistance. The production process involves melting and alloying aluminum with magnesium, often along with other elements to achieve specific properties. While various fluxes and additives are used in aluminum and magnesium metallurgy to protect the molten metal from oxidation and to refine the final product, extensive searches of available literature did not yield specific information on the use of this compound as an additive or processing aid in the production of aluminum-magnesium alloys.

Utilization in Textile Processing and Dyeing Applications

This compound serves specialized roles within the textile industry, primarily as a processing agent after bleaching and as a dyeing auxiliary. funcmater.comunilongmaterial.com Its application is critical in preparing fabrics for coloration and in optimizing the dyeing process itself.

The most prominent use of this compound in textile manufacturing is as a dechlorination agent, particularly for cotton fabrics that have undergone chlorine-based bleaching. funcmater.comunilongmaterial.com Chlorine bleaching is effective for whitening, but residual chlorine can damage cellulose (B213188) fibers, leading to reduced tensile strength and a harsh feel. Furthermore, any remaining chlorine can interfere with the chemical reactions of dyes, causing uneven coloration and poor shade matching. Magnesium thiosulfate acts as a reducing agent, effectively neutralizing and removing residual chlorine in a process often referred to as "antichlor" treatment. This step is crucial for ensuring the longevity of the fabric and the quality of the subsequent dyeing.

In addition to its role in dechlorination, the compound is valued as a dyeing auxiliary. funcmater.com While the detailed mechanisms are specific to dye and fiber types, auxiliary chemicals are essential for enhancing the efficiency and quality of the dyeing process. Based on the function of similar inorganic salts like magnesium sulfate (B86663), its role likely involves improving dye uptake and fixation. magnesiumking.com By acting as an electrolyte, it can help reduce the solubility of dyes in the dyebath, encouraging their migration and adsorption onto the textile fibers, which leads to more vibrant and uniform colors. magnesiumking.com

Table 1: Functions of this compound in Textile Processing

| Function | Application Area | Purpose |

| Dechlorination Agent | Post-Bleaching Treatment | To neutralize and remove residual chlorine from bleached fabrics, preventing fiber damage and ensuring proper dye application. funcmater.comunilongmaterial.com |

| Dyeing Auxiliary | Dyeing Process | To enhance the efficiency of dye absorption and fixation on textile fibers, contributing to uniform and vibrant coloration. funcmater.com |

Role in Electroplating and Surface Treatment Technologies

This compound is utilized as a chemical reagent in the highly specialized field of electroplating, particularly for processes involving magnesium and its alloys. The electroplating of magnesium substrates is notoriously difficult due to the metal's high electrochemical activity and its tendency to rapidly form a passive oxide layer on its surface. grefeemold.com These characteristics prevent good adhesion of the plated metal layer and can cause rapid corrosion of the base metal.

Consequently, surface treatment and electroplating on magnesium alloys require a complex, multi-step approach to prepare the surface before the final metallic coating can be applied. scispace.comgoogle.com Magnesium thiosulfate's role as a reagent is situated within these preparatory stages. The typical process flow involves several critical steps:

Alkaline Cleaning: Removal of oils, grease, and other surface contaminants.

Acid Pickling/Activation: Removal of the naturally occurring oxide and hydroxide (B78521) layers. scispace.com

Zinc Immersion (Zincate) Treatment: Application of a thin layer of zinc to the magnesium surface. This initial metallic coating prevents the re-oxidation of the highly reactive magnesium and provides a suitable base for subsequent plating layers. scispace.com

Electroless or Electrolytic Plating: Deposition of subsequent metal layers, such as copper, nickel, and chromium, to achieve the desired corrosion resistance, conductivity, or aesthetic finish. grefeemold.comgoogle.com

While specific proprietary formulations may vary, a reagent like this compound can be involved in the activation or immersion baths to help control the chemical environment and ensure the uniform removal of oxides or the proper deposition of the initial immersion coating. Its properties as a mild reducing agent and a source of magnesium ions can be beneficial in stabilizing these complex chemical solutions.

Table 2: Challenges and Preparatory Steps in Plating on Magnesium Alloys

| Challenge | Description | Preparatory Solution Step |

| High Reactivity | Magnesium readily reacts with acidic plating baths, leading to substrate erosion and poor coating quality. grefeemold.com | Use of specialized, often alkaline, cleaning and plating solutions. |

| Passive Oxide Film | A stable oxide layer (MgO) forms instantly on the surface, preventing direct adhesion of plated metals. grefeemold.com | Acid pickling and activation steps are required to remove the oxide layer. |

| Electrochemical Deposition | The high negative electrode potential of magnesium can cause replacement reactions with ions of the plating metal, resulting in a loose, non-adherent deposit. grefeemold.com | An intermediate immersion coating, typically zinc, is applied to create a more suitable surface for plating. scispace.com |

Environmental Chemistry and Remediation Research Involving Magnesium Thiosulfate Hexahydrate

Mechanisms of Water Treatment and Purification

Magnesium thiosulfate (B1220275) is utilized in water treatment processes primarily for its reducing capabilities. It effectively neutralizes oxidizing agents used for disinfection, preventing the formation of harmful byproducts.

Magnesium thiosulfate serves as a dechlorinating agent in water treatment, effectively neutralizing residual chlorine. wipo.intgoogle.com This is crucial in preventing the formation of disinfection byproducts (DBPs), some of which are regulated due to their potential health risks. The thiosulfate ion (S₂O₃²⁻) reacts with chlorine, reducing it to the benign chloride ion (Cl⁻). google.com The use of magnesium thiosulfate for dechlorination is advantageous as it avoids the introduction of sodium, which is a concern in certain applications. Research has focused on optimizing the dosage of magnesium thiosulfate to ensure complete chlorine removal while minimizing any potential for downstream effects.

One of the primary goals of using magnesium thiosulfate is to control the formation of trihalomethanes (THMs) and haloacetic acids (HAAs), which are common DBPs formed when chlorine reacts with natural organic matter in water. nih.gov By quenching the residual chlorine, magnesium thiosulfate halts these formation reactions. nih.gov Studies have shown that the application of thiosulfate can significantly reduce the concentration of these regulated DBPs in finished drinking water. nih.gov

Impact of Thiosulfate on Disinfection Byproduct (DBP) Formation

| Disinfection Byproduct Class | Effect of Thiosulfate Addition | Mechanism of Action |

|---|---|---|

| Trihalomethanes (THMs) | Reduced Formation | Quenches residual chlorine, halting formation reactions. nih.gov |

| Haloacetic Acids (HAAs) | Reduced Formation | Quenches residual chlorine, halting formation reactions. nih.gov |

Ozone is a powerful disinfectant used in water treatment, but excess residual ozone must be removed to prevent undesirable reactions and the formation of bromate, a potential carcinogen. nih.govgoogle.com Magnesium thiosulfate has been identified as an effective ozone quenching agent. wipo.intgoogle.com It rapidly reacts with dissolved ozone, reducing it to oxygen. google.com

Research has demonstrated the efficiency of magnesium thiosulfate in reducing ozone concentrations in water. google.com For instance, studies have shown that at an appropriate mole ratio, magnesium thiosulfate can decrease dissolved ozone levels significantly within minutes. google.com This rapid quenching is vital for controlling the formation of ozonation byproducts. The use of magnesium thiosulfate for this purpose is particularly beneficial as it results in the formation of more soluble magnesium salts, avoiding the scaling issues that can occur with calcium-based quenchers. google.com

Environmental Fate and Transformation in Natural Systems

Once introduced into the environment, the thiosulfate component of magnesium thiosulfate undergoes transformation through both biological and non-biological pathways. Its interaction with soil components can also influence nutrient availability.

In aqueous environments, the thiosulfate ion is subject to microbial oxidation. unl.edu Various bacteria, including species of Thiobacillus, can utilize thiosulfate as an energy source, oxidizing it to sulfate (B86663) (SO₄²⁻). unl.edu This biodegradation is a key process in the natural sulfur cycle. nih.gov The rate of biodegradation can be influenced by factors such as the microbial population present, temperature, and the availability of other nutrients. nih.gov Under anaerobic conditions, thiosulfate can be reduced to sulfide (B99878) by sulfur-reducing bacteria. nih.gov

Abiotic oxidation of thiosulfate can also occur, though it is generally a slower process than biodegradation. This chemical oxidation can be influenced by factors like pH, temperature, and the presence of catalysts.

When applied to soil, magnesium thiosulfate can influence nutrient cycling. The thiosulfate ion breaks down to form sulfate and elemental sulfur. unl.edu The elemental sulfur must be oxidized to sulfate by soil microorganisms before it can be taken up by plants. unl.edu This process contributes to the soil's sulfur content, an essential nutrient for plant growth. unl.edu

The magnesium component of the compound also acts as a nutrient source for plants. embrapa.br The availability of magnesium in the soil is crucial for plant health and can be influenced by its interaction with other cations and soil colloids. embrapa.br The application of magnesium thiosulfate can, therefore, affect the balance of exchangeable cations in the soil. Furthermore, the sulfate produced from thiosulfate oxidation can interact with soil minerals, being adsorbed onto iron and aluminum oxides, particularly in acidic soils. unl.edu This adsorption can help retain sulfur in the soil, preventing it from leaching. unl.edu

Remediation Technologies for Contaminated Environments

The chemical properties of magnesium thiosulfate make it a candidate for certain environmental remediation applications. Its use as a reducing agent is central to its function in treating contaminated water and soil. For instance, its ability to reduce certain oxidized contaminants can transform them into less toxic or less mobile forms. While specific large-scale applications in soil remediation are still under investigation, its established role in water treatment for neutralizing oxidizing disinfectants points to its potential in broader environmental cleanup efforts. wipo.int

Advanced Analytical Methodologies for Magnesium Thiosulfate Hexahydrate

Spectroscopic Quantification and Speciation Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and quantifying magnesium thiosulfate (B1220275) hexahydrate. These techniques probe the interactions of electromagnetic radiation with the compound, providing unique fingerprints based on its vibrational and electronic properties.

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for investigating the vibrational modes of molecules. For magnesium thiosulfate hexahydrate, these methods can identify and quantify the thiosulfate anion (S₂O₃²⁻), the magnesium cation's coordination sphere, and the water of hydration.

High-resolution Fourier transform infrared (FT-IR) and Raman spectra of crystalline hydrates, such as magnesium-containing hexahydrates, reveal detailed information about their structure. mjcce.org.mkresearchgate.net In the case of this compound, the spectra would be characterized by vibrations of the [Mg(H₂O)₆]²⁺ cation and the S₂O₃²⁻ anion. The analysis of isostructural compounds, like magnesium caesium arsenate hexahydrate, shows that spectral characteristics are largely defined by the anions and the water molecules. mjcce.org.mk

The vibrational modes of the thiosulfate ion, which has C₃ᵥ symmetry, are of particular interest. Key vibrational bands for the thiosulfate ion that would be observable in the IR and Raman spectra include:

S–S stretching (ν₁): A strong, characteristic band in the Raman spectrum.

S–O symmetric stretching (ν₂): Active in both IR and Raman spectra.

S–O asymmetric stretching (ν₃): A strong absorption in the IR spectrum.

Bending modes (ν₄, ν₅, ν₆): Occurring at lower frequencies.

Studies on similar hexahydrate compounds, such as magnesium ammonium (B1175870) phosphate (B84403) hexahydrate (struvite), demonstrate that lowering the temperature sharpens the spectral bands and can resolve overlapping features, aiding in more precise assignments. psu.edu The O-H stretching region in the spectra provides insight into the strength and nature of hydrogen bonds involving the six water molecules in the crystal lattice. mjcce.org.mkpsu.edu For quantitative analysis, the intensity of specific, well-resolved bands (e.g., the S-O stretching modes) can be correlated with the concentration of this compound using calibration curves.

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to determine the local atomic structure and oxidation state of a specific element within a compound. researchgate.netramartipublishers.com For this compound, XAS at the sulfur K-edge can provide invaluable information about the two non-equivalent sulfur atoms in the thiosulfate anion—the central sulfur atom (+5 to +6 oxidation state) and the terminal sulfur atom (-1 to 0 oxidation state).

The XAS spectrum is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES: The position and features of the absorption edge in the XANES region are highly sensitive to the oxidation state and coordination geometry of the absorbing atom. researchgate.netnih.gov By comparing the sulfur K-edge XANES spectrum of magnesium thiosulfate with those of standard compounds with known sulfur oxidation states (e.g., sulfates, sulfides), the distinct oxidation states of the two sulfur atoms in the thiosulfate ion can be confirmed. The energy of the rising K-edge shifts to higher energy with an increasing oxidation state. ramartipublishers.comnih.gov

EXAFS: The oscillations in the EXAFS region, beyond the absorption edge, contain information about the local atomic environment of the absorbing atom. Analysis of the EXAFS data can yield precise information on the bond distances and coordination numbers. ramartipublishers.com For this compound, sulfur K-edge EXAFS would allow for the determination of the S-S and S-O bond lengths within the thiosulfate anion, providing a direct measure of its local structure.

XAS is particularly useful for characterizing materials in various states, including crystalline solids and solutions, without the need for long-range crystalline order. nih.gov

Chromatographic Separation and Mass Spectrometry for Trace Analysis

Chromatographic techniques are essential for separating complex mixtures and quantifying trace-level components. When coupled with mass spectrometry, they provide unparalleled sensitivity and specificity for impurity profiling and the analysis of related species.

Ion chromatography (IC) is the premier method for the determination of thiosulfate and other inorganic sulfur oxyanions like sulfite (B76179) (SO₃²⁻) and sulfate (B86663) (SO₄²⁻). nii.ac.jpresearchgate.net The technique separates these anions based on their interactions with a stationary ion-exchange phase.

Modern IC methods utilize high-capacity, hydroxide-selective anion-exchange columns, which are specifically designed to separate polarizable anions like thiosulfate. thermofisher.com These columns provide excellent peak shapes and high efficiency without the need for organic solvents in the mobile phase. thermofisher.com A common eluent is a potassium hydroxide (B78521) (KOH) gradient produced by an eluent generator, which ensures reproducible and carbonate-free conditions. thermofisher.com Detection is typically achieved using suppressed conductivity, which enhances sensitivity by reducing background eluent conductivity. nih.gov

Various IC methods have been developed for the simultaneous analysis of sulfur species. nii.ac.jpnih.govjst.go.jp For instance, a method using a resin-based anion-exchange column with a sodium carbonate eluent and post-column reaction with iodine allowed for the detection of thiosulfate with a limit of detection (LOD) of 3.52 x 10⁻⁶ M. jst.go.jp Another approach using an IonPac AS16 column demonstrated linearity for thiosulfate analysis in the range of 1 to 100 mg/L. thermofisher.com

Table 1: Performance of Selected Ion Chromatography Methods for Thiosulfate Analysis

| Stationary Phase | Eluent/Mobile Phase | Detection Method | Limit of Detection (LOD) for Thiosulfate | Reference |

| Resin-based anion-exchange | 5x10⁻³ M Sodium Carbonate | Post-column reaction with iodine, photometric | 3.52x10⁻⁶ M (0.394 ppm) | jst.go.jp |

| Tosoh TSKgel IC-Anion-PW | 6.0 mM Dipotassium hydrogen phosphate | Direct UV Detection | 1.446-30.877 ppb (for various sulfur anions) | nii.ac.jp |

| Octadecylsilica | Acetonitrile-water with tetrapropylammonium (B79313) salt | Photometric (220 nm) & Suppressed Conductivity | Not specified, linear up to 60 µM | nih.gov |

| Hamilton PRP-X100 | 60 mmol L⁻¹ NH₄NO₃ and 0.1% v/v formaldehyde | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | 3.6–4.6 ng S mL⁻¹ (for various species) | researchgate.net |

| IonPac® AS16 | KOH gradient | Suppressed Conductivity | Not specified, linear from 1-100 mg/L | thermofisher.com |

This table is interactive. You can sort and filter the data.

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique ideal for identifying and quantifying unknown or trace-level impurities in this compound. nih.gov The liquid chromatography system separates the parent compound from its impurities, which are then ionized and detected by the mass spectrometer.

High-resolution mass spectrometry (HRMS), often using Orbitrap technology, is particularly powerful for impurity analysis. youtube.com It provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown impurities. youtube.com Tandem mass spectrometry (MS/MS) further aids in structural elucidation by fragmenting the impurity ions and analyzing the resulting fragmentation patterns. nih.gov

An effective workflow for impurity profiling involves:

Separation: Using a suitable LC column (e.g., reversed-phase C18) to separate impurities from the main magnesium thiosulfate peak.

Detection: Employing HRMS to detect potential impurities based on their accurate mass.

Identification: Using software tools to process the data, predict elemental compositions, and search databases. youtube.com

Structural Elucidation: Performing MS/MS experiments to fragment the impurity ions and confirm their structures. nih.gov